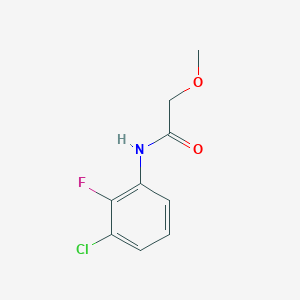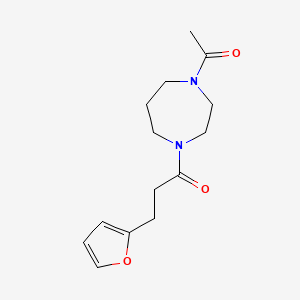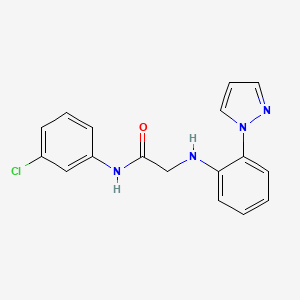![molecular formula C20H24FNO2 B7547598 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide](/img/structure/B7547598.png)
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide, also known as A-836,339, is a synthetic cannabinoid receptor agonist that has been developed for scientific research purposes. It is a potent and selective agonist for the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and immune function.
Mecanismo De Acción
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide binds selectively to the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, CB2 receptor activation has been shown to modulate pain, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in a net anti-inflammatory effect. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been shown to modulate pain, anxiety, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its high potency and selectivity for the CB2 receptor. This allows for precise modulation of CB2 receptor activity without affecting other receptors or physiological processes. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been extensively studied and characterized, making it a reliable tool for scientific research.
One limitation of using 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the effects of CB2 receptor activation on physiological processes can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.
Direcciones Futuras
There are several potential future directions for research on 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide and the CB2 receptor. One area of interest is the development of new anti-inflammatory drugs based on CB2 receptor activation. Another area of interest is the role of the CB2 receptor in modulating pain and anxiety, and the potential for CB2 receptor agonists to be used as analgesics or anxiolytics. Additionally, further research is needed to fully understand the physiological effects of CB2 receptor activation and the potential for CB2 receptor agonists to be used in the treatment of various diseases and conditions.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide involves several steps, starting with the reaction of 4-fluorophenol with 2-bromoethyl tert-butyl ether to form 2-(4-fluorophenoxy)ethyl tert-butyl ether. This compound is then reacted with N-methyl-4-aminobenzamide to form the final product, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide. The synthesis of this compound has been optimized to yield high purity and high potency.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used extensively in scientific research to study the CB2 receptor and its role in modulating inflammation and immune function. It has been shown to have potent anti-inflammatory effects in vitro and in vivo, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, 4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide has been used to study the effects of CB2 receptor activation on pain, anxiety, and other physiological processes.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-20(2,3)16-7-5-15(6-8-16)19(23)22(4)13-14-24-18-11-9-17(21)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCXAIUNGHTZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)


![8-(4-Bromo-2-chlorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7547562.png)
![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)
![2-(3-fluorophenyl)-N-[2-[(2-imidazol-1-ylphenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7547604.png)
![S-[2-(thiophen-2-ylsulfonylamino)phenyl] N,N-dimethylcarbamothioate](/img/structure/B7547617.png)
![2-chloro-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B7547624.png)
